
N,N'-bis(4-chlorobenzyl)hexanediamide
Vue d'ensemble
Description
N,N'-bis(4-chlorobenzyl)hexanediamide, commonly known as BBH, is a chemical compound that has been widely used in scientific research for its various properties. BBH is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 465.95 g/mol.
Mécanisme D'action
BBH inhibits the activity of proteases by binding to the active site of the enzyme. The binding of BBH to the active site of the enzyme prevents the substrate from binding, thus inhibiting the enzymatic activity.
Biochemical and Physiological Effects:
BBH has been shown to have various biochemical and physiological effects. In vitro studies have shown that BBH inhibits the activity of several proteases, which may have implications in various pathological conditions such as cancer, inflammation, and infectious diseases. BBH has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BBH in lab experiments is its ability to inhibit the activity of several proteases, which may be useful in various research areas such as drug discovery and development. However, one of the limitations of using BBH is its toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of BBH in scientific research. One potential area is the development of BBH-based drugs for the treatment of various diseases such as cancer and infectious diseases. Another potential area is the use of BBH in the development of protease inhibitors with improved efficacy and reduced toxicity.
In conclusion, BBH is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of proteases. BBH has various biochemical and physiological effects and has potential applications in drug discovery and development. However, its toxicity may limit its use in certain experiments. Future research may focus on the development of BBH-based drugs and protease inhibitors with improved efficacy and reduced toxicity.
Applications De Recherche Scientifique
BBH has been used in various scientific research studies due to its ability to inhibit the activity of proteases, enzymes that break down proteins. Proteases play a crucial role in various physiological processes such as blood coagulation, inflammation, and tissue remodeling. BBH has been shown to inhibit the activity of several proteases including trypsin, chymotrypsin, and elastase.
Propriétés
IUPAC Name |
N,N'-bis[(4-chlorophenyl)methyl]hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c21-17-9-5-15(6-10-17)13-23-19(25)3-1-2-4-20(26)24-14-16-7-11-18(22)12-8-16/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNPRUIQLAYQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCCC(=O)NCC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



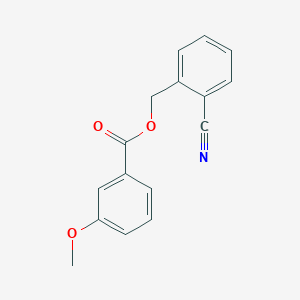
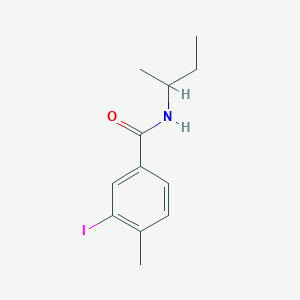
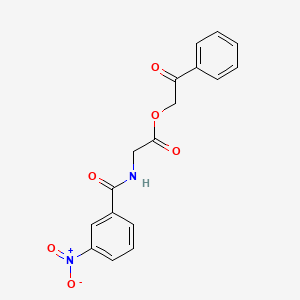
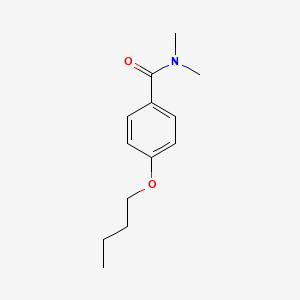

![4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B4722110.png)
![3-amino-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4722119.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4722131.png)
![3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4722136.png)
![7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4722139.png)

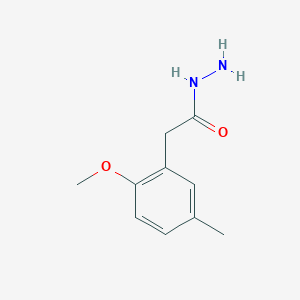
![2-ethyl-5-methyl-6-(2-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4722160.png)
